molecular formula C15H12Cl2N4 B15056203 (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15056203
M. Wt: 319.2 g/mol
InChI Key: OYMTUGCDOCVIQE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-chlorobenzylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the triazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of various microorganisms, making it a valuable compound for developing new antibiotics and antifungal drugs .

Medicine

In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of new herbicides and pesticides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves the inhibition of specific enzymes and receptors in biological systems. The triazole ring interacts with the active sites of enzymes, blocking their activity and leading to the inhibition of cellular processes. This compound has been shown to target enzymes involved in DNA replication and protein synthesis, making it effective against rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its dual 4-chlorophenyl groups and triazole ring, which confer enhanced biological activity and specificity.

Properties

Molecular Formula

C15H12Cl2N4

Molecular Weight

319.2 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12Cl2N4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21)

InChI Key

OYMTUGCDOCVIQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)Cl

Origin of Product

United States

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